Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of multiple rings, including a quinoline moiety and a dithiole ring. The presence of multiple functional groups, such as methoxy, acetyl, and carboxylate groups, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the spiro and dithiole rings. Key steps include:
Formation of the Quinoline Core: This is achieved through a condensation reaction involving aniline derivatives and suitable aldehydes under acidic conditions.
Spiro Ring Formation: The spiro ring is introduced via a cyclization reaction, often involving sulfur-containing reagents to form the dithiole ring.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the compound in its pure form.
Safety and Environmental Considerations: Implementing protocols to handle hazardous reagents and by-products safely and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of hydrogen atoms with halogens or other functional groups.
Scientific Research Applications
Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.
Receptor Binding: Interacting with cell surface receptors to trigger downstream effects.
Comparison with Similar Compounds
When compared to similar compounds, Tetramethyl 6’-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
Spiro Compounds: Such as spirooxindoles and spirocyclic lactams, which also feature spiro junctions but differ in their ring systems and functional groups.
Quinoline Derivatives: Compounds like chloroquine and quinine, which share the quinoline core but lack the spiro and dithiole rings.
This compound’s distinct structural features and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C31H30N2O12S3 |
---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-8'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H30N2O12S3/c1-30(2)25-20(15-9-8-14(41-3)12-16(15)33(30)19(36)13-32-17(34)10-11-18(32)35)31(21(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-9,12H,10-11,13H2,1-7H3 |
InChI Key |
YLXSEZHZYHVPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C=C(C=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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